SGE-516
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Overview
Description
SGE516 is a positive allosteric modulator of both gamma- and delta-containing GABAA receptors.SGE516 is a neuroactive steroid that reduces neuronal firing rates and epileptiform activity in vitro. SGE-516 protects against acute seizures and reduces neuronal cell death. This compound may have potential for development as a novel oral AED for the treatment of refractory seizures.
Scientific Research Applications
Anticonvulsant Profile in Animal Models
SGE-516, a neuroactive steroid, shows potential as an antiepileptic drug (AED). Its anticonvulsant activity was observed in various in vitro and in vivo models of seizure activity. This compound was found to reduce neuronal firing rates and epileptiform activity in vitro. In animal models, it demonstrated protective effects against acute seizures and showed potential for treating refractory seizures (Hammond et al., 2017).
Efficacy in Postpartum Depression Models
This compound was effective in improving abnormal postpartum behaviors in preclinical mouse models. It was observed to decrease depression-like behaviors and enhance maternal care in these models. The treatment also showed potential in preventing stress-induced increase in corticosterone and in regulating KCC2 in the hypothalamus, suggesting its applicability in treating postpartum depression (Melón et al., 2018).
Application in Dravet Syndrome Mouse Model
In the Scn1a+/− mouse model, which mimics Dravet syndrome, this compound demonstrated promising results. It reduced hyperthermia-induced seizures, decreased spontaneous seizure frequency, and prolonged survival, underscoring its potential as an anticonvulsant compound for refractory epilepsies (Hawkins et al., 2017).
Reduction of Seizure and Cell Death in Soman Intoxication Model
This compound showed significant reduction in seizure activity and neuronal cell death in a rat model of soman intoxication. This indicates its potential as a treatment for organophosphorus nerve agent-induced status epilepticus, highlighting its broad applicability in neuroprotection (Althaus et al., 2017).
Properties
CAS No. |
1430064-74-6 |
---|---|
Molecular Formula |
C23H35N3O2 |
Molecular Weight |
385.55 |
IUPAC Name |
1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one |
InChI |
InChI=1S/C23H35N3O2/c1-22(28)9-7-16-15(13-22)3-4-18-17(16)8-10-23(2)19(18)5-6-20(23)21(27)14-26-24-11-12-25-26/h11-12,15-20,28H,3-10,13-14H2,1-2H3/t15-,16+,17-,18-,19+,20-,22-,23+/m1/s1 |
InChI Key |
NNHRCSJWUBQYQV-YHWBJDLNSA-N |
SMILES |
O=C(CN1N=CC=N1)[C@H]2CC[C@@]3([H])[C@]4([H])CC[C@]5([H])C[C@](C)(O)CC[C@]5([H])[C@@]4([H])CC[C@@]32C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGE-516; SGE516; SGE 516 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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